5'-allyl 3'-(2-methoxyethyl) 2'-amino-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3',5'-dicarboxylate
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Overview
Description
5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method involves the use of indole-3-aldehydes, propargylamine, acids, and isocyanides in a Ugi reaction to form intermediate products, which are then subjected to further reactions to achieve the final compound . The reaction conditions often include the use of catalysts such as Au(PPh3)SbF6 in chloroform .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Electrophiles: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, leading to a range of biological effects. For example, it can bind to enzymes and inhibit their activity, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets 5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H22N2O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-O//'-(2-methoxyethyl) 5-O//'-prop-2-enyl 2//'-amino-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//',5//'-dicarboxylate |
InChI |
InChI=1S/C21H22N2O7/c1-4-9-28-18(24)15-12(2)30-17(22)16(19(25)29-11-10-27-3)21(15)13-7-5-6-8-14(13)23-20(21)26/h4-8H,1,9-11,22H2,2-3H3,(H,23,26) |
InChI Key |
JHRUAMYIJYEZOL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OCC=C |
Origin of Product |
United States |
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